molecular formula C10H21NO B13305516 3-[(4-Methylcyclohexyl)amino]propan-1-ol

3-[(4-Methylcyclohexyl)amino]propan-1-ol

Cat. No.: B13305516
M. Wt: 171.28 g/mol
InChI Key: QEADZJWKHABPOX-UHFFFAOYSA-N
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Description

3-[(4-Methylcyclohexyl)amino]propan-1-ol is an organic compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This compound features a cyclohexyl ring substituted with a methyl group and an amino group, which is further connected to a propanol chain. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylcyclohexyl)amino]propan-1-ol typically involves the reaction of 4-methylcyclohexylamine with 3-chloropropanol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of automated systems to control temperature, pressure, and reactant flow rates, ensuring efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylcyclohexyl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Methylcyclohexyl)amino]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Methylcyclohexyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Ethylcyclohexyl)amino]propan-1-ol
  • 3-[(4-Propylcyclohexyl)amino]propan-1-ol
  • 3-[(4-Butylcyclohexyl)amino]propan-1-ol

Uniqueness

3-[(4-Methylcyclohexyl)amino]propan-1-ol is unique due to the presence of the methyl group on the cyclohexyl ring, which influences its chemical reactivity and physical properties. This structural feature can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs .

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

3-[(4-methylcyclohexyl)amino]propan-1-ol

InChI

InChI=1S/C10H21NO/c1-9-3-5-10(6-4-9)11-7-2-8-12/h9-12H,2-8H2,1H3

InChI Key

QEADZJWKHABPOX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NCCCO

Origin of Product

United States

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